1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea
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Overview
Description
1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is an organic compound that features a dichlorophenyl group and a furan-2-ylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 2,5-dichloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea
- 1-(3,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea
- 1-(2,5-Dichlorophenyl)-3-(thiophen-2-ylmethyl)urea
Uniqueness
1-(2,5-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the furan-2-ylmethyl group. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
6298-29-9 |
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Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-8-3-4-10(14)11(6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
InChI Key |
LBJOSBILOPACNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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